molecular formula C10H11ClO2 B6304138 3-Chloro-2,4-dimethylbenzoic acid methyl ester CAS No. 2056110-46-2

3-Chloro-2,4-dimethylbenzoic acid methyl ester

Cat. No. B6304138
CAS RN: 2056110-46-2
M. Wt: 198.64 g/mol
InChI Key: ZYVQYIYBLCUGQJ-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dimethylbenzoic acid methyl ester is a chemical compound with the formula C₁₀H₁₁ClO₂ . It has a molecular weight of 198.646 g/mol . The IUPAC name for this compound is methyl 3-chloro-2,4-dimethylbenzoate .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,4-dimethylbenzoic acid methyl ester is 1S/C10H11ClO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-2,4-dimethylbenzoic acid methyl ester is a solid at room temperature . It should be stored at an ambient temperature .

Scientific Research Applications

Synthesis Applications

Material Science and Catalysis

In material science and catalysis, the esterification reactions with dimethyl carbonate, in the presence of NaY faujasite, demonstrate the chemoselective reactions that can be performed with compounds undergoing only S-methylation reaction without affecting OH and CO2H groups. This process is important for the selective modification of molecules for further applications in material science and catalysis (M. Selva & P. Tundo, 2006).

Polymerization

The polymerization of fatty acid methyl ester using a Brønsted-Lewis acidic ionic liquid as a catalyst is another significant application. This process involves using biodiesel as the feed in the presence of a synergistic effect of Brønsted and Lewis acid sites, enhancing the catalytic performance of the ionic liquid. The polymerization process under optimum conditions yields a significant amount of dimeric acid methyl ester, demonstrating the potential of such esters in polymer synthesis (Shiwei Liu et al., 2010).

Anticancer Activity Derivatives

Furthermore, the synthesis of derivatives based on the structure modification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, with potential anticancer activity, represents an application in medicinal chemistry. Through various chemical transformations, a series of compounds are synthesized, highlighting the role of such esters in the development of new therapeutic agents (S. E. Rayes et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 3-chloro-2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVQYIYBLCUGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228296
Record name Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-dimethylbenzoic acid methyl ester

CAS RN

2056110-46-2
Record name Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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